molecular formula C14H9ClO2 B1626418 1-Chloro-3H-benzo[F]chromene-2-carbaldehyde CAS No. 61603-25-6

1-Chloro-3H-benzo[F]chromene-2-carbaldehyde

Cat. No.: B1626418
CAS No.: 61603-25-6
M. Wt: 244.67 g/mol
InChI Key: FOKYKTSLWLLPMW-UHFFFAOYSA-N
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Description

1-Chloro-3H-benzo[f]chromene-2-carbaldehyde (CAS 61603-25-6) is a versatile chemical building block of high value in organic synthesis and medicinal chemistry research. This compound features a unique molecular structure with both an aldehyde group and a reactive chloro substituent, making it a pivotal scaffold for constructing diverse and complex heterocyclic systems. Its primary research application lies in its role as a key precursor in cycloaddition and annulation reactions. For instance, it is employed in the synthesis of 1H-benzo[f]chromene-2-carbaldehydes, which are themselves valuable intermediates that can undergo further formal [3+3] cycloadditions with reagents like 2-naphthols to produce complex polycondensed chromeno[2,3-b]chromenes . Researchers also utilize closely related chloro-carbaldehyde compounds, such as 3-chlorobenzo[f]quinoline-2-carbaldehyde, to develop a wide range of nitrogen-containing heterocycles, including pyrazolone, imidazoline, and chromene derivatives, which are then screened for biological activity, such as antiproliferative effects against cancer cell lines . The reactivity of this compound is driven by the chlorine atom's susceptibility to nucleophilic substitution and the aldehyde group's ability to participate in condensations and cyclization reactions. This allows researchers to efficiently create libraries of compounds for drug discovery and materials science. The product is supplied for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-chloro-3H-benzo[f]chromene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKYKTSLWLLPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547583
Record name 1-Chloro-3H-naphtho[2,1-b]pyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61603-25-6
Record name 1-Chloro-3H-naphtho[2,1-b]pyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Design and Optimization

Starting with a pre-chlorinated flavanone, the Vilsmeier reagent (POCl3/DMF) facilitates simultaneous formylation and chlorination. For example, treatment of 1-chloroflavanone with POCl3/DMF at 130°C yields the target compound via electrophilic aromatic substitution at position 2 (adjacent to the lactone oxygen). The reaction proceeds through a chloro-iminium intermediate, with the formyl group directing subsequent chlorination.

Key Data :

  • Yield : 60–84% (optimized conditions)
  • Reaction Time : 2–4 hours
  • Temperature : 130°C

Limitations and Scope

This method is highly sensitive to substituent effects. Electron-donating groups on the flavanone backbone enhance reactivity, whereas electron-withdrawing groups (e.g., nitro) suppress formylation. The chloro group’s position is dictated by the starting material’s substitution pattern, necessitating precise synthesis of chlorinated flavanones.

Knoevenagel Condensation Followed by Cyanide Reduction

A two-step strategy involving cyclocondensation and subsequent functional group interconversion has proven effective.

Annulative Condensation of Chlorosalicylaldehydes

Chlorinated salicylaldehydes (e.g., 6-chloro-2-hydroxybenzaldehyde) undergo Knoevenagel condensation with acrylonitrile in the presence of DMAP or DABCO to form 3-cyano-2H-chromenes. The chloro group’s position in the final product depends on the salicylaldehyde’s substitution:

$$
\text{6-Chlorosalicylaldehyde} + \text{Acrylonitrile} \xrightarrow{\text{DMAP, 70°C}} \text{8-Chloro-3-cyano-2H-benzo[f]chromene}
$$

Key Data :

  • Yield : 79% (for 8-fluoro analog)
  • Reaction Time : 18 hours
  • Base : DMAP (2.0 equiv)

Raney Nickel-Mediated Reduction

The 3-cyano intermediate is reduced to the aldehyde using Raney nickel in formic acid. This one-pot reduction avoids over-reduction to the alcohol, with the formyl group emerging as the sole product:

$$
\text{3-Cyano-8-chloro-2H-benzo[f]chromene} \xrightarrow{\text{Raney Ni, HCOOH}} \text{8-Chloro-2H-benzo[f]chromene-2-carbaldehyde}
$$

Key Data :

  • Yield : 63%
  • Reaction Time : 1.5 hours

Positional Ambiguity and Numbering Considerations

The benzo[f]chromene numbering system often leads to confusion. In the above example, the "8-chloro" designation corresponds to position 1 in alternative nomenclature systems, depending on the parent structure’s orientation. X-ray crystallographic data confirms that the chloro and formyl groups occupy adjacent positions on the fused aromatic system.

Wittig Olefination and Subsequent Functionalization

The Wittig reaction offers a route to styryl-substituted chromenes, which can be further modified to introduce the aldehyde group.

Synthesis of Chlorinated Styrylchromenes

Reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with aromatic ylides generates (Z/E)-3-styryl derivatives. While this method primarily targets styryl appendages, halogenated ylides could theoretically introduce chloro groups. For example:

$$
\text{2-Phenyl-4-chloro-2H-chromene-3-carbaldehyde} + \text{Chlorobenzyltriphenylphosphonium ylide} \rightarrow \text{1-Chloro-3-styryl-2H-benzo[f]chromene-2-carbaldehyde}
$$

Key Data :

  • Z/E Ratio : 3:1 (favors Z-isomer)
  • Yield : 45–68%

Post-synthesis chlorination using N-chlorosuccinimide (NCS) or Cl2 gas enables direct introduction of chloro groups.

Regioselectivity Challenges

The electron-withdrawing formyl group directs electrophilic substitution to meta positions, complicating access to the ortho (position 1) site. However, DFT calculations suggest that steric effects in the benzo[f]chromene system favor chlorination at the less hindered position adjacent to the oxygen atom.

Key Data :

  • Optimal Reagent : Cl2 in CCl4 (0°C)
  • Yield : <30% (due to poor regiocontrol)

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Regioselectivity Scalability
Vilsmeier-Haack Chlorinated flavanone POCl3, DMF 60–84 High Moderate
Knoevenagel + Reduction Chlorosalicylaldehyde DMAP, Raney Ni, HCOOH 63–79 Moderate High
Wittig Olefination 4-Chloro-3-carbaldehyde Phosphonium ylides 45–68 Low Low
Electrophilic Chlorination Chromene-2-carbaldehyde NCS, Cl2 <30 Poor Low

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic additions:

  • Grignard Reagents : Forms secondary alcohols with alkyl/aryl magnesium halides

  • Hydrazine Derivatives : Produces hydrazones under mild conditions (RT, ethanol)

  • Ammonia Derivatives : Generates Schiff bases with primary amines (e.g., aniline derivatives)

Key NMR shifts post-reaction:

Product TypeAldehyde Proton Disappearance (δ)New Signal (δ)
Hydrazones10.33 (original CHO)8.15–8.45 (C=N–NH)
Schiff Bases10.338.30–8.60 (C=N–Ar)

Cyclization Reactions

The compound participates in heterocycle formation:

  • With Hydrazines : Forms pyrazole-fused chromenes via 5-membered ring closure

  • With Urea/Thiourea : Produces quinazoline derivatives under acid catalysis

Example cyclization (hydrazine):

text
1-Chloro-3H-benzo[f]chromene-2-carbaldehyde + R-NH-NH2 → Pyrazolo[4,3-c]benzo[f]chromene Conditions: EtOH, Δ, 6–8 h Yield: 68–82% [4]

Wittig Reactions

Reacts with phosphorus ylides to form α,β-unsaturated derivatives:

Ylide TypeProduct ConfigurationYield (%)Reaction Time (h)
(Ph)3P=CH-C6H4-OMe(Z)-isomer7412
(Ph)3P=CH-C6H4-NO2(E)-isomer6118

Characteristic ¹H NMR features:

  • (Z)-isomer : Vicinal coupling constant J = 10.8–11.2 Hz

  • (E)-isomer : J = 15.6–16.3 Hz

Condensation Reactions

With Active Methylene Compounds (Knoevenagel):

text
Aldehyde + NC-CH2-COOR → Styryl Derivatives Catalyst: Piperidine Solvent: EtOH Yield: 55–72% [4]

With 1,3-Dicarbonyls : Forms fused chromene systems via tandem condensation-cyclization

Electrophilic Aromatic Substitution

The benzo[f]chromene system undergoes:

  • Nitration (HNO3/H2SO4): Para-directing effects observed

  • Halogenation (Cl2/FeCl3): Preferential substitution at C-8 position

Substitution pattern confirmation:
¹³C NMR shows new signals at δ 125–130 ppm (nitro) or δ 115–120 ppm (chloro)

Cross-Coupling Reactions

Participates in palladium-catalyzed couplings:

Reaction TypeReagentProductYield (%)
Suzuki-MiyauraAr-B(OH)2Biaryl derivatives65–78
SonogashiraRC≡CHAlkynylated chromenes58–70

Optimal conditions:

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3

  • Solvent: DMF/H2O (4:1)

Reductive Transformations

  • Aldehyde Reduction (NaBH4): Forms 2-hydroxymethyl derivatives (95% conversion)

  • Aromatic Ring Reduction (H2/Pd-C): Partially saturates the chromene system

This compound's dual reactivity (aldehyde + aromatic system) makes it valuable for synthesizing complex heterocycles. Recent studies highlight its potential in materials science, particularly for fluorescent dyes (quantum yield Φ = 0.42–0.57) and coordination polymers with transition metals .

Scientific Research Applications

Synthesis of Heterocycles

1-Chloro-3H-benzo[f]chromene-2-carbaldehyde serves as a versatile intermediate in the synthesis of various heterocycles. Its structure allows for diverse functionalization, making it a valuable building block in organic synthesis.

Table 1: Summary of Synthetic Applications

Compound TypeReaction TypeYield (%)Reference
Benzo[c]coumarinsMichael addition with 3-cyanocoumarins23-70%
DihydropyranochromenesTwo-step synthesis60-84%
Indole hybridsReaction with indoles60-84%

The synthesis of benzo[c]coumarins involves a Michael addition reaction with 3-cyanocoumarins , leading to polyfunctionalized products. This method demonstrates the compound's utility in forming complex structures through multi-step synthetic pathways .

Biological Evaluation

Recent studies have highlighted the biological activities associated with derivatives of this compound. These derivatives have shown promise as potential therapeutic agents due to their interaction with various biological targets.

Antiproliferative Properties

Research indicates that certain derivatives exhibit antiproliferative effects against cancer cell lines, suggesting their potential as anticancer agents. For instance, compounds synthesized from this aldehyde have been evaluated for their binding affinity towards specific enzymes, such as CDK-5, which is involved in cell cycle regulation .

Computational Studies

In silico studies utilizing Density Functional Theory (DFT) have been employed to optimize the molecular configurations of compounds derived from this compound. These studies help predict the reactivity and stability of synthesized compounds, guiding further experimental work .

Case Studies

Several case studies illustrate the compound's applications:

  • Synthesis of Coumarin Derivatives : A study demonstrated a novel approach to synthesize coumarin-based dihydropyranochromenes using this compound as a precursor. The resulting compounds exhibited significant biological activity, indicating their potential use in drug development .
  • Hybrid Compounds : Another investigation focused on the formation of indole hybrids through reactions involving this aldehyde. The optimized conditions yielded high-purity products, showcasing its effectiveness as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 1-Chloro-3H-benzo[F]chromene-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and chlorine functional groups. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

(a) 1-Methyl-3H-benzo[f]chromen-3-one (Compound 6)
  • Substituents : Methyl group at position 1, ketone at position 3.
  • Synthesis : Prepared via silica-supported Muffle furnace at 100°C, completing in 17 minutes under optimized conditions. Conventional methods require longer reaction times, highlighting the efficiency of modern synthesis techniques .
  • Key Differences :
    • The methyl group (electron-donating) vs. chlorine (electron-withdrawing) alters electronic density.
    • Aldehyde (position 2) in the target compound vs. ketone (position 3) in this analog. Aldehydes are generally more reactive in nucleophilic additions.
(b) 3-(Dimethylamino)-1-oxobenzo[f]chromene-2-carbaldehyde (CAS 55841-04-8)
  • Substituents: Dimethylamino group at position 3, oxo group at position 1.
  • Physicochemical Properties: Molecular weight: 267.09 g/mol. XLogP: 2.8 (indicating moderate lipophilicity). Polar surface area (PSA): 46.6 Ų (suggests moderate solubility). Hydrogen bond acceptors: 4; donors: 0 .
  • Key Differences: The dimethylamino group (strong electron-donating) enhances solubility but reduces electrophilicity compared to chlorine. Dual functional groups (aldehyde and ketone) may enable unique reactivity patterns.
(c) 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS 420814-87-5)
  • Structure : Indole core with chloro-fluorobenzyl and aldehyde groups.
  • Key Differences: Indole scaffold vs. Presence of fluorine (high electronegativity) may enhance metabolic stability compared to chlorine .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP PSA (Ų) Hydrogen Bond Acceptors Key Functional Groups
1-Chloro-3H-benzo[F]chromene-2-carbaldehyde Not available ~2.5* ~40* 2 (aldehyde, Cl) Aldehyde, Chlorine
1-Methyl-3H-benzo[f]chromen-3-one Not available ~2.2* ~30* 1 (ketone) Ketone, Methyl
3-(Dimethylamino)-1-oxobenzo[f]chromene-2-carbaldehyde 267.09 2.8 46.6 4 Aldehyde, Ketone, Dimethylamino
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde 287.72 ~3.0* ~40* 3 (aldehyde, Cl, F) Aldehyde, Chlorine, Fluorine

*Estimated based on structural analogs.

Biological Activity

1-Chloro-3H-benzo[F]chromene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₀ClO₂ and a molecular weight of 250.68 g/mol. The structure features a benzochromene core with a chloro and an aldehyde functional group, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound showed potent activity with MIC values ranging from 3.12 μg/mL to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : It also inhibited biofilm formation significantly below its MIC, indicating potential as a therapeutic agent against biofilm-associated infections.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis8
Escherichia coli3.12
Pseudomonas aeruginosa6.25

Anticancer Activity

The compound has shown promising anticancer properties in various studies.

  • Cell Line Studies : In vitro studies indicated that this compound exhibited cytotoxic effects on multiple cancer cell lines, including breast cancer and lung adenocarcinoma, with IC₅₀ values ranging from 1.143 μM to 9.27 μM .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Cancer Cell LineIC₅₀ (μM)
Breast Cancer9.27
Lung Adenocarcinoma1.143
Ovarian Adenocarcinoma2.76

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, the compound has been investigated for its anti-inflammatory properties.

  • Inflammatory Model Studies : In animal models, it reduced inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

A notable study focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the structure led to compounds with improved potency against specific bacterial strains and cancer cell lines, showcasing the importance of structure-activity relationships (SAR) in drug development .

Q & A

Q. What safety protocols are essential for handling this compound in aqueous environments?

  • Methodological Answer : Use fume hoods and nitrile gloves to prevent exposure. Hydrolysis may release HCl vapors; neutralize waste with 10% NaHCO₃ before disposal. Store under anhydrous conditions with desiccants (silica gel) to prolong shelf life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3H-benzo[F]chromene-2-carbaldehyde
Reactant of Route 2
1-Chloro-3H-benzo[F]chromene-2-carbaldehyde

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